molecular formula C10H19N B138307 2-Propan-2-yl-1-azabicyclo[2.2.2]octane CAS No. 155282-38-5

2-Propan-2-yl-1-azabicyclo[2.2.2]octane

Cat. No.: B138307
CAS No.: 155282-38-5
M. Wt: 153.26 g/mol
InChI Key: HVDRVNDNXHCTJP-UHFFFAOYSA-N
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Description

2-Propan-2-yl-1-azabicyclo[2.2.2]octane, also known as quinuclidine, is a bicyclic amine with a unique structure that consists of a nitrogen atom incorporated into a bicyclic framework. This compound is notable for its rigidity and basicity, making it a valuable scaffold in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propan-2-yl-1-azabicyclo[2.2.2]octane can be synthesized through the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine. This reaction is typically carried out in the vapor phase in the presence of a solid acidic catalyst such as CNM-3. The reaction conditions involve heating the reactants to approximately 425°C for about 4 hours, yielding quinuclidine with a high efficiency .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and solid acidic catalysts allows for the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yl-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert quinuclidine derivatives into more saturated compounds.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced quinuclidine derivatives, and various substituted quinuclidines.

Scientific Research Applications

2-Propan-2-yl-1-azabicyclo[2.2.2]octane has significant applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propan-2-yl-1-azabicyclo[2.2.2]octane involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, making it an effective inhibitor or modulator of biological pathways. The nitrogen atom in the bicyclic framework plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propan-2-yl-1-azabicyclo[2.2.2]octane is unique due to its isopropyl group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature distinguishes it from other similar bicyclic amines and contributes to its specific applications in medicinal chemistry and drug design.

Properties

IUPAC Name

2-propan-2-yl-1-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8(2)10-7-9-3-5-11(10)6-4-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDRVNDNXHCTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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